3-(Pyridin-4-yl)-6-(trifluoromethyl)pyridin-2-ol
Overview
Description
3-(Pyridin-4-yl)-6-(trifluoromethyl)pyridin-2-ol is a heterocyclic compound that features a pyridine ring substituted with a pyridin-4-yl group and a trifluoromethyl group
Scientific Research Applications
3-(Pyridin-4-yl)-6-(trifluoromethyl)pyridin-2-ol has several applications in scientific research:
- **Bi
Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates, particularly those targeting neurological and inflammatory diseases.
Materials Science: The compound’s unique electronic properties make it suitable for use in organic electronics and photonics.
Safety and Hazards
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pyridin-4-yl)-6-(trifluoromethyl)pyridin-2-ol typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 4-pyridinecarboxaldehyde with a trifluoromethyl-substituted pyridine derivative under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is isolated through crystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
3-(Pyridin-4-yl)-6-(trifluoromethyl)pyridin-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The pyridine rings can be reduced to form piperidine derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of 3-(Pyridin-4-yl)-6-(trifluoromethyl)pyridin-2-one.
Reduction: Formation of 3-(Piperidin-4-yl)-6-(trifluoromethyl)piperidin-2-ol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Properties
IUPAC Name |
3-pyridin-4-yl-6-(trifluoromethyl)-1H-pyridin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F3N2O/c12-11(13,14)9-2-1-8(10(17)16-9)7-3-5-15-6-4-7/h1-6H,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWIZUHMRLSDKOS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=CC=C(NC2=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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